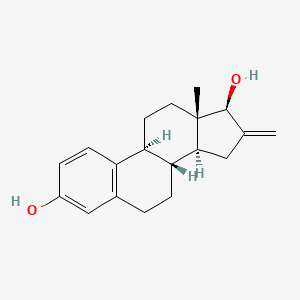

16-Methylene estradiol

Description

Contextualizing 16-Methylene Estradiol (B170435) within Synthetic Steroid Chemistry and Endocrinology Research

16-Methylene estradiol is a synthetically produced derivative of the natural estrogen, estradiol. wikipedia.org It belongs to a class of compounds where the core steroid structure has been intentionally modified to explore or alter its biological activity. In the field of synthetic steroid chemistry, the creation of such analogs is a fundamental approach to understanding structure-activity relationships. uomustansiriyah.edu.iq The introduction of a methylene (B1212753) group (=CH₂) at the C-16 position of the estradiol scaffold creates a unique molecule that has become a valuable tool in endocrinology research. nih.gov

The primary research application of this compound is not as a therapeutic agent itself, but as a specific inhibitor of key enzymes involved in steroid metabolism. core.ac.uk Notably, it has been identified as an inhibitor of 17β-hydroxysteroid dehydrogenase (17β-HSD), an enzyme crucial for the conversion of the less active estrogen, estrone (B1671321), into the more potent estradiol. nih.govcore.ac.uk By blocking this enzyme, compounds like this compound allow researchers to study the specific roles of different estrogens in various physiological and pathological processes. core.ac.uk For instance, research has demonstrated that this compound can enhance the potency of estradiol in vivo by inhibiting its metabolic breakdown. core.ac.uk The synthesis of 16-methylene steroids can be achieved through various chemical pathways, including processes that transform a 16-alkoxalyl substituted steroid into the desired 16-methylene compound using reagents like formaldehyde (B43269). google.com

The Strategic Significance of C-16 Modification in Steroidal Compounds for Academic Inquiry

The modification of steroidal compounds at the C-16 position is a well-established strategy in medicinal chemistry to fine-tune the biological profile of a molecule. uomustansiriyah.edu.iqmsdvetmanual.com Even a minor structural alteration, such as the addition of a small functional group to the steroid's D-ring, can lead to dramatic changes in biological function, a phenomenon sometimes referred to as an "activity cliff". nih.govoup.com This strategic modification is pursued for several key reasons in academic and industrial research.

One major goal is the separation of desired therapeutic effects from unwanted side effects. A classic example is found in the development of synthetic corticosteroids. The introduction of a methyl (CH₃) or hydroxyl (OH) group at C-16 of the cortisol skeleton virtually eliminates the compound's mineralocorticoid activity (salt retention), while preserving or even enhancing its potent anti-inflammatory glucocorticoid effects. msdvetmanual.com

Another strategic aim is to control the localization of the drug's action. Researchers have synthesized 16α-carboxylic acid esters of estradiol with the goal of creating "locally active" estrogens. google.comacs.org These compounds are designed to be active in the tissue where they are applied but are rapidly metabolized into inactive forms if they enter systemic circulation, thereby minimizing widespread estrogenic effects. google.comacs.org

Furthermore, C-16 modifications can be used to enhance the interaction of a steroid with its biological target. For example, in the development of inhibitors for the enzyme 17β-HSD1, the introduction of a flexible 16β-benzyl group via a methylene spacer was found to allow for better positioning of the inhibitor within the enzyme's active site, leading to increased inhibitory potency. nih.gov

Table 1: Effects of C-16 Modification on Steroid Activity

| Steroid Class | C-16 Modification | Strategic Outcome | Reference |

|---|---|---|---|

| Corticosteroids | Addition of a methyl or hydroxyl group | Elimination of mineralocorticoid effects; retention of anti-inflammatory activity. | msdvetmanual.com |

| Estrogens | Addition of carboxylic acid esters | Creation of locally active compounds with reduced systemic action. | google.comacs.org |

Historical Development and Evolution of Research on this compound and Related Analogs

The study of modified estrogens is part of a long history of steroid research that began with the isolation and structural elucidation of hormones in the early to mid-20th century. oup.com Following the initial synthesis of steroids, chemists began to create a vast number of analogs to probe their biological functions. nih.govacs.org The specific synthesis of 16-methylene steroids was described in patents, detailing methods to introduce the methylene group onto the steroid D-ring from precursors such as 16-alkoxalyl steroids. google.com

The evolution of research on this compound saw its transition from a chemical curiosity to a specific biochemical tool. By the 1980s, its function as an inhibitor of 17β-hydroxysteroid dehydrogenase was being actively investigated. core.ac.uk Studies from this era demonstrated that this compound was enzymatically generated and could potentiate the effects of endogenous estradiol. core.ac.uk This established the compound as a valuable asset for studying estrogen-dependent pathways and diseases.

This line of inquiry has continued and expanded. More recent research has focused on synthesizing entire libraries of estradiol derivatives with various substitutions at the C-16 position. nih.govmdpi.com These studies aim to develop even more potent and specific inhibitors of enzymes like 17β-HSD1, which is a therapeutic target in conditions such as estrogen-dependent cancers. nih.gov This evolution highlights a common paradigm in medicinal chemistry: the initial synthesis of a novel compound is often followed by decades of research that gradually uncovers its specific mechanisms and refines its structure for greater utility in scientific investigation.

Structure

3D Structure

Properties

CAS No. |

7627-87-4 |

|---|---|

Molecular Formula |

C19H24O2 |

Molecular Weight |

284.4 g/mol |

IUPAC Name |

(8R,9S,13S,14S,17S)-13-methyl-16-methylidene-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C19H24O2/c1-11-9-17-16-5-3-12-10-13(20)4-6-14(12)15(16)7-8-19(17,2)18(11)21/h4,6,10,15-18,20-21H,1,3,5,7-9H2,2H3/t15-,16-,17+,18+,19+/m1/s1 |

InChI Key |

DJEKMVJLSAUQAO-GFEQUFNTSA-N |

SMILES |

CC12CCC3C(C1CC(=C)C2O)CCC4=C3C=CC(=C4)O |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=C)[C@@H]2O)CCC4=C3C=CC(=C4)O |

Canonical SMILES |

CC12CCC3C(C1CC(=C)C2O)CCC4=C3C=CC(=C4)O |

Synonyms |

16-methylene estradiol 16-methylene-estradiol 16-methyleneestra-1,3,5(10)-triene-3,17 beta-diol |

Origin of Product |

United States |

Synthetic Methodologies for 16 Methylene Estradiol and Its Elaborated Analogs

Foundational Chemical Synthesis Pathways for the 16-Methylene Moiety

The creation of the 16-methylene group on the steroidal backbone is a pivotal transformation that imparts distinct properties compared to naturally occurring estrogens. ontosight.ai The synthesis generally begins with readily available steroid precursors and involves a series of carefully controlled chemical reactions.

Multi-Step Conversions from Precursor Steroids (e.g., Estrone)

The most common starting material for the synthesis of 16-methylene estradiol (B170435) is estrone (B1671321), a naturally occurring estrogen. ontosight.ainih.gov The general strategy involves converting the 17-keto group of estrone into a 16-methylene-17-keto functionality, which can then be reduced to the final 17β-hydroxy product, estradiol.

Several routes have been developed to achieve this transformation. One common process involves the initial activation of the C-16 position. For instance, a 17-keto steroid can be reacted with a C-16 activating agent in the presence of a strong base to form a 16-substituted intermediate, which is then reacted with a formaldehyde-generating agent to introduce the methylene (B1212753) group. google.comgoogle.com An alternative high-yield method involves the methylenation of trimethylsilyl (B98337) enol ethers derived from the 17-keto steroid. tandfonline.com

Another established pathway is the Mannich reaction. This involves reacting the 17-keto steroid with formaldehyde (B43269) and a secondary amine to create a Mannich base intermediate. Subsequent elimination of the amine yields the desired 16-methylene-17-keto steroid. google.comsmolecule.com Aldol condensation reactions using an aromatic aldehyde can also be employed, followed by further transformations to yield the target compound. nih.gov

Stereo- and Regioselective Introduction of the Methylene Group at C-16

Achieving correct stereo- and regioselectivity is paramount in steroid synthesis to ensure the desired biological activity. The introduction of the methylene group must occur specifically at the C-16 position without affecting other reactive sites on the steroid nucleus.

Methods like the Wittig reaction provide high regioselectivity, as the phosphorus ylide specifically attacks the carbonyl group at C-17, leading to the formation of an exocyclic double bond at the adjacent C-16 position. wikiwand.com Similarly, syntheses via 16-substituted intermediates, such as 16-(alkyloxalyl) derivatives, ensure the methylene group is installed at the correct location. google.com

Stereoselectivity is also a critical consideration, particularly in subsequent reduction steps or when introducing other substituents. For example, during the synthesis of certain methyl-substituted steroid analogs, 1,6-conjugate addition reactions have been shown to proceed with high stereoselectivity, yielding specific epimers. nih.gov In the synthesis of spiro heterocyclic derivatives from 16-methylene-17-ketones, 1,3-dipolar cycloaddition reactions can proceed with high stereo- and regioselectivity, with the attack of the dipole occurring selectively on the α-carbon of the α,β-unsaturated ketone system. nih.govbeilstein-journals.org

Application of Specific Reagents and Reaction Conditions for 16-Methylene Formation

The formation of the 16-methylene group relies on specific olefination reactions, most notably the Wittig reaction. wikiwand.com This reaction utilizes a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), which reacts with the 17-keto group of a steroid like estrone. wikiwand.com The ylide itself is typically generated in situ by treating a phosphonium salt (e.g., methyltriphenylphosphonium (B96628) bromide) with a strong base like n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK). commonorganicchemistry.commasterorganicchemistry.com The reaction is generally conducted under an inert atmosphere in an ether solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, at temperatures ranging from -78°C to room temperature. wikiwand.comnumberanalytics.com

Another significant method is the Mannich reaction, which involves the aminoalkylation of the carbon alpha to the keto group. A common reagent for this is N,N,N',N'-Tetramethylmethanediamine. tandfonline.com Alternatively, reactions with formaldehyde in the presence of a base are used. For example, a 16-(methyloxalyl)androsta derivative can be refluxed with paraformaldehyde and triethylamine (B128534) in THF to yield the 16-methylene product. google.com

| Method | Key Reagents | Typical Conditions | Reference(s) |

| Wittig Reaction | Methyltriphenylphosphonium salt, strong base (e.g., n-BuLi, t-BuOK), 17-keto steroid | Inert atmosphere, ether solvent (THF, diethyl ether), -78°C to room temperature | wikiwand.comcommonorganicchemistry.commasterorganicchemistry.comnumberanalytics.com |

| Mannich Reaction | Formaldehyde, secondary amine (or Mannich reagent like N,N,N',N'-Tetramethylmethanediamine) | Varies depending on specific reagents | google.comtandfonline.comsmolecule.com |

| From Alkyloxalyl Intermediate | Paraformaldehyde, organic base (e.g., triethylamine) | Reflux in solvent (e.g., THF) | google.com |

| Via Silyl Enol Ether | Trimethylsilyl enol ether of 17-keto steroid | Methylenation agent | tandfonline.com |

Synthesis of D-Ring Modified 16-Methylene Estradiol Derivatives

Building upon the this compound scaffold, chemists have introduced further modifications to the D-ring to explore structure-activity relationships and develop compounds with novel properties.

Introduction of Additional Functional Groups at C-16 (e.g., Alkyl, Formyl, Carboxylic Acid, Hydroxymethyl, Halogenated Moieties)

The C-16 position can be further functionalized to incorporate a variety of chemical groups. These syntheses often start from estrone and involve creating a 16-substituted intermediate that is then elaborated.

Formyl Group : 16-Formylestradiol (B119696) can be prepared from estrone via a multi-step sequence. nih.gov This involves creating a (E)-16-methoxymethylene estrone intermediate, which is then reduced with sodium borohydride (B1222165) in the presence of cerium(III) chloride to give 16-methoxymethylene estradiol. nih.gov Subsequent deprotection with acid yields the target 16-formylestradiol. nih.gov

Hydroxymethyl Group : The reduction of a 16-carboxy ester group can yield a 16α-hydroxymethyl estradiol derivative. google.com The Luche reduction (NaBH₄, CeCl₃) of a 16α-acetoxymethyl-17-keto compound furnishes the corresponding 16α-hydroxymethyl-17α-hydroxy derivative with high stereoselectivity. core.ac.uk

Halogenated Moieties : Halogenated derivatives, such as those with a 16β-bromomethyl group, have been synthesized. benthamopen.com This can be achieved by converting a 16β-hydroxymethyl derivative into the corresponding bromide using reagents from an Appel reaction, such as triphenylphosphine (B44618) and a bromine source. core.ac.ukbenthamopen.com

Carboxylic Acid Moieties : Estradiol-16α-carboxylic acid esters have been synthesized and studied. google.com The stereochemistry of these esters can be confirmed by reduction with lithium aluminium hydride (LiAlH₄) to the known 16α-hydroxymethyl estradiol. google.com

Alkyl Groups : The introduction of a methyl group at C-16 has been achieved through stereoselective 1,6-conjugate addition reactions. nih.gov

| Functional Group | Synthetic Precursor/Intermediate | Key Reagents/Reaction | Reference(s) |

| Formyl | 16-Methoxymethylene estradiol | Acid deprotection | nih.gov |

| Hydroxymethyl | 16-Carboxy ester or 16-acetoxymethyl-17-ketone | LiAlH₄ reduction or Luche reduction (NaBH₄, CeCl₃) | google.comcore.ac.uk |

| Bromomethyl | 16-Hydroxymethyl derivative | Appel reaction (e.g., PPh₃, CBr₄) | core.ac.ukbenthamopen.com |

| Carboxylic Acid Ester | (Specific precursors for esterification) | Esterification | google.com |

| Methyl | Steroid dienone precursor | 1,6-conjugate addition (e.g., AlMe₃, CuBr) | nih.gov |

Generation of Methylene-Containing Heterocyclic Conjugates (e.g., α-methylene Lactone)

The this compound framework can be used to construct more complex heterocyclic systems fused or spiro-attached to the D-ring.

α-Methylene Lactones : 16-Formylestradiol can be converted into an α-methylene lactone conjugate. nih.gov The reaction of 16-formylestradiol with methyl α-(bromomethyl)acrylate and zinc yields the 4-(3,17β-dihydroxyestra-1,3,5(10)trien-16-yl)-2-methylene-4-butanolide. nih.gov

Spiro Heterocycles : 16-Methylene-17-ketones are excellent precursors for synthesizing spiro-heterocyclic steroids via 1,3-dipolar cycloaddition reactions. nih.govbeilstein-journals.org For example, the reaction of 16-methylene-17-ketones of 13α-estrone with nitrilimines can stereo- and regioselectively produce spiropyrazolines. nih.govbeilstein-journals.org Similarly, reaction with arylnitrile oxides can yield 16-spiroisoxazolines. beilstein-journals.org These cycloadditions often occur with high selectivity on the α-face of the steroid. beilstein-journals.org

Stereochemical Control and Characterization of C-16 Substituents (e.g., 16α- vs. 16β-orientation)

The stereochemical orientation of substituents at the C-16 position of the steroid nucleus is a critical determinant of biological activity. Consequently, significant research has been dedicated to developing methods that allow for the controlled introduction of functional groups with either an α (alpha, pointing down) or β (beta, pointing up) configuration.

A common strategy to introduce C-16 substituents begins with the appropriate estrone derivative. For instance, the synthesis of 16α-carboxyalkyl analogs of estradiol involves the deprotonation of 3-benzylestrone with a strong base like lithium diisopropylamide (LDA), followed by alkylation. This reaction has been shown to yield exclusively the α-isomer. google.com Subsequent reduction of the C-17 ketone to a hydroxyl group, typically with a sterically hindered reducing agent like lithium tri-t-butoxyaluminum hydride, preserves the C-16 stereocenter and yields the 17β-alcohol. google.com The stereochemistry at C-16 can be definitively proven through further chemical modification and comparison with known compounds. For example, reduction of a 16α-carboxymethyl ester derivative with lithium aluminum hydride (LiAlH₄) yields a 16α-hydroxymethyl estradiol, whose nuclear magnetic resonance (¹H NMR) spectrum can be matched to that of the known compound prepared via an established literature procedure. google.com

Epoxidation of the 16-methylene group is another key transformation where stereocontrol is paramount. The facial selectivity of the epoxidation reaction is highly dependent on the nature of the substituent at the adjacent C-17 position. uct.ac.za

Influence of C-17 Ketone: Epoxidation of 3-methoxy-16-methylene-estra-1,3,5(10)-trien-17-one with alkaline hydrogen peroxide results in poor stereoselectivity, yielding a mixture of α- and β-epoxides. uct.ac.za

Influence of C-17β-Hydroxyl Group: The presence of a 17β-hydroxyl group, which adopts a pseudo-equatorial position, also leads to poor stereoselectivity during peracid epoxidation. uct.ac.za

Sharpless Epoxidation: For the 17β-alcohol, Sharpless epoxidation provides a more controlled route to specific diol isomers after ring-opening. uct.ac.za

In contrast to the challenges with epoxidation, certain hydrogenation reactions can proceed with high stereospecificity. The catalytic hydrogenation of Δ¹⁶-17-arylsteroids using Raney-Nickel (Ra-Ni) can be controlled to produce either the 17β- or 17α-aryl steroid with high diastereoselectivity (often >20:1), demonstrating how reaction conditions can dramatically influence stereochemical outcomes on the D-ring. nih.gov

The characterization of these C-16 substituted steroids relies heavily on spectroscopic methods, particularly ¹H NMR, to confirm the orientation of the newly introduced groups.

| Reaction | Starting Material | Reagents | Key Product(s) | Stereochemical Outcome | Reference |

| Alkylation | 3-Benzylestrone | 1. LDA, THF; 2. Ethyl bromoacetate | 3-Benzyloxy-16α-(ethoxycarbonylmethyl)estrone | Exclusive α-alkylation | google.com |

| Reduction | 3-Benzyloxy-16α-(ethoxycarbonylmethyl)estrone | Li(OtBu)₃AlH, THF | 3-Benzyloxy-16α-(ethoxycarbonylmethyl)estradiol | Retention of C-16α stereochemistry; formation of 17β-ol | google.com |

| Epoxidation | 3-Methoxy-16-methylene-estratrien-17-one | H₂O₂, base | Mixture of 16α,17α- and 16β,17β-epoxides | Poor stereoselectivity | uct.ac.za |

| Hydrogenation | Δ¹⁶-17-Arylsteroid | Ra-Ni, 60°C | 17β-Aryl steroid | High diastereoselectivity (>20:1) for 17β isomer | nih.gov |

Synthesis of B-Ring Modified Analogs with 16-Methylene Substituents (e.g., C-11β Modifications)

Modifications to the B-ring of the steroid nucleus, particularly at the C-11β position, have been explored to create analogs with unique properties. Synthesizing molecules that combine these B-ring modifications with a 16-methylene group requires multi-step sequences. While direct synthesis combining both features is not commonly detailed, the synthesis of C-11β substituted estradiol analogs provides a foundation. For example, estradiol analogs with a carboxymethyl group at the C-11β position have been synthesized. oup.com A single methylene group difference in the ester chain of these C-11β substituted analogs can dramatically alter their biological profile, converting a potent estrogen agonist into an antagonist. oup.com

Similarly, the synthesis of B-ring expanded estradiol analogs has been achieved starting from 6-keto estradiol derivatives. nih.govacs.org These syntheses demonstrate the feasibility of extensive modifications to the B-ring. The logical, albeit synthetically challenging, extension would be to apply these B-ring modification strategies to a starting material that already incorporates the 16-methylene group, such as 16-methylene estrone or its derivatives. For instance, introducing an 11β-substituent onto a this compound framework would likely involve protecting the 16-methylene group or introducing it late in the synthesis after the B-ring has been modified.

Synthetic Routes for Novel 18-Methyl-19-Norpregnane Derivatives Incorporating 16-Methylene Group

The structural framework of progestins has been significantly altered to enhance activity, leading to the development of 19-norpregnane derivatives. The addition of an 18-methyl group to this scaffold has been shown to markedly increase progestational potency. nih.gov A key example is the synthesis of 16-methylene-17α-hydroxy-18-methyl-19-norpregn-4-ene-3,20-dione acetate (B1210297), an 18-methyl analog of the potent progestin Nestorone®. nih.gov

The synthesis of this class of compounds can be achieved from 19-norsteroids. A crucial step involves the transformation of a 16α,17α-epoxy-16β-methyl-20-one grouping into the desired 16-methylene-17α-hydroxy-20-one structure. This is accomplished by treatment with an acid, such as p-toluenesulfonic acid, in the presence of an acid anhydride (B1165640) like acetic anhydride. google.com This reaction proceeds via an intermediate enol acetate, which is then hydrolyzed to yield the final α,β-unsaturated ketone system of the 16-methylene-19-norprogesterone. google.com

| Starting Scaffold | Key Transformation | Reagents | Product Class | Significance | Reference |

| 19-Norpregnane | Epoxy-methyl to methylene-hydroxy conversion | Acetic anhydride, p-toluenesulfonic acid | 16-Methylene-17α-hydroxy-19-norprogesterone | Creation of a key progestin structural feature | nih.govgoogle.com |

| 19-Norpregnane | Introduction of 18-methyl group | Multi-step synthesis from appropriate precursors | 18-Methyl-19-norpregnane derivatives | Markedly increased progestational activity | nih.gov |

Development of Efficient and Scalable Synthetic Protocols for Research Applications

The advancement of research into this compound analogs necessitates the development of synthetic routes that are not only effective but also efficient and scalable. This allows for the production of sufficient quantities of material for extensive biological evaluation.

An efficient method for introducing the 16-methylene group starts from estrone. The key intermediate, 3-methoxy-16-methylene-estra-1,3,5(10)-trien-17-one, can be prepared and subsequently reduced to the corresponding 17β-alcohol. This alcohol is a versatile precursor for further reactions, such as Sharpless epoxidation to create diols with defined stereochemistry. uct.ac.za

Patent literature often provides detailed and optimized procedures suitable for larger-scale synthesis. For example, a robust synthesis of 16α-carboxyalkyl estradiol esters begins with the acylation of 3-benzylestrone enol ether, followed by a series of protection, reduction, and deprotection steps. google.comgoogle.com The use of specific reagents, such as lithium tri-t-butoxyaluminum hydride for the stereoselective reduction of the C-17 ketone, and detailed reaction conditions contribute to the protocol's reliability. google.com These multi-step sequences, while complex, are designed to be reproducible and provide access to a family of related analogs for structure-activity relationship studies. google.comgoogle.com The ability to generate a library of compounds from a common intermediate is a hallmark of an efficient synthetic strategy for research applications.

Advanced Spectroscopic Characterization and Structural Elucidation of 16 Methylene Estradiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for elucidating the molecular structure of organic compounds. nih.govresearchgate.net Through the analysis of one-dimensional and two-dimensional NMR spectra, detailed information regarding the carbon-hydrogen framework and the spatial arrangement of atoms can be obtained. nih.gov

Proton Nuclear Magnetic Resonance (¹H NMR) for Stereochemical Assignment and Functional Group Identification

Proton NMR (¹H NMR) spectroscopy provides critical data on the chemical environment of protons within a molecule. Chemical shifts (δ), reported in parts per million (ppm), and coupling constants (J), in Hertz (Hz), are key parameters derived from ¹H NMR spectra that aid in the assignment of stereochemistry and the identification of functional groups. mdpi.comitn.pt For estradiol (B170435) derivatives, the signals in the downfield region (typically >6.8 ppm) are indicative of protons attached to the aromatic A-ring. mdpi.com The multiplicity of these signals (e.g., singlet, doublet, triplet) reveals the number of neighboring protons, which is crucial for assigning their specific positions on the ring. mdpi.com

The introduction of a methylene (B1212753) group at the C-16 position in estradiol induces characteristic changes in the ¹H NMR spectrum. The protons of the exocyclic methylene group (=CH₂) are expected to appear as distinct signals, and their chemical shifts and coupling patterns provide insights into the local electronic environment and conformational restraints of the D-ring. For instance, in related steroidal structures, the stereochemistry of substituents can be determined by observing Nuclear Overhauser Effects (NOE) between specific protons, which indicate through-space proximity. ajol.info

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| Aromatic H | >6.8 | s, d, dd | Varies | mdpi.com |

| 18-CH₃ | ~0.83 | s | N/A | itn.pt |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Elucidation and Substituent Effects

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. sioc-journal.cn Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon is influenced by its hybridization (sp³, sp², sp) and the electronegativity of attached atoms.

In the case of 16-methylene estradiol, the introduction of the methylene group at C-16 would result in characteristic signals for the sp² carbon of the double bond (C=CH₂) and the quaternary C-16 carbon. The chemical shifts of these carbons, as well as shifts in neighboring carbons (C-15, C-17), are diagnostic for the presence and location of the methylene substituent. For comparison, in estradiol, the C-16 carbon, a methylene group (CH₂), shows a signal at approximately 30.90 ppm. ajol.info The presence of the double bond in this compound would shift this signal significantly downfield.

| Carbon | Estradiol (δ, ppm) | 16α-hydroxyestradiol (δ, ppm) | Reference |

|---|---|---|---|

| C-16 | 30.90 | 82.30 | ajol.info |

| C-17 | 81.22 | - | ajol.info |

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC, COSY, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous structural elucidation of complex molecules like this compound. nih.govnih.gov These experiments provide correlation maps that reveal connections between different nuclei.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. researchgate.netprinceton.edu It is instrumental in tracing out proton-proton spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC spectra correlate directly bonded proton and carbon atoms. nih.govcolumbia.edu This is a highly sensitive technique that allows for the direct assignment of protons to their attached carbons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds (and sometimes more). columbia.eduresearchgate.net This is crucial for piecing together the carbon skeleton by identifying long-range connectivities, for example, from the protons of the 18-methyl group to the C-12, C-13, C-14, and C-17 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close to each other in space, even if they are not directly connected through bonds. harvard.edutandfonline.com This is particularly valuable for determining the stereochemistry of the molecule by observing through-space interactions. nih.govajol.info

The combined application of these 2D NMR techniques allows for a comprehensive and detailed structural assignment of this compound and its derivatives. nih.gov

Mass Spectrometry (MS) Techniques for Compound Verification and Metabolite Characterization

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. nih.govnih.gov It is a cornerstone for verifying the molecular weight of synthesized compounds and for characterizing metabolites. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. ajol.info This is a critical step in confirming the identity of a newly synthesized compound like this compound. By comparing the experimentally measured exact mass to the calculated theoretical mass, the molecular formula can be confidently established.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. nih.govnih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used for structural confirmation and to distinguish between isomers. nih.gov

For estradiol and its derivatives, negative ion electrospray ionization (ESI) is often employed, which generates a deprotonated molecule [M-H]⁻. nih.gov The fragmentation of this ion can lead to characteristic product ions. For example, the CID of estradiol [M-H]⁻ (m/z 271) can produce fragment ions at m/z 183 and m/z 145, which are indicative of the steroidal core. nih.gov The fragmentation pathways of this compound would be expected to show unique patterns related to the presence of the exocyclic double bond, aiding in its structural confirmation.

| Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|

| 271 [M-H]⁻ | 183 | nih.gov |

| 271 [M-H]⁻ | 145 | nih.gov |

Derivatization Strategies for Enhanced MS Sensitivity and Selectivity

The analysis of estrogens, including this compound, by mass spectrometry (MS) often presents challenges due to their poor ionization efficiency. To overcome this, various derivatization strategies are employed to enhance sensitivity and selectivity. These methods typically involve the chemical modification of the estrogen molecule to introduce a readily ionizable group, thereby improving its detection in the mass spectrometer.

One of the most effective approaches is the derivatization of the phenolic hydroxyl group present in the A-ring of the steroid. This has led to the development of several reagents that can significantly improve the ionization efficiency under electrospray ionization (ESI) conditions.

A notable derivatization strategy involves the use of N-Methyl Pyridine-3-sulfonyl chloride . This method is a two-step process. Initially, a pyridine (B92270) sulfonyl group is attached to the hydroxyl groups on the aromatic ring. Subsequently, treatment with iodomethane (B122720) results in the addition of an N-methyl group, creating a pre-ionized N-methyl pyridinium-3-sulfonyl (NMPS) derivative. Current time information in Bangalore, IN.acs.org This pre-charged moiety dramatically increases the ESI response, leading to ultra-sensitive quantification. For instance, this technique has enabled the detection of estrogens at the femtogram level. Current time information in Bangalore, IN. While this method significantly boosts sensitivity, the derivatization of estrogens with multiple hydroxyl groups can sometimes lead to the formation of both single and double derivatized products, which can add complexity to the analysis. acs.org

Other sulfonyl chlorides have also been investigated for their potential to enhance MS sensitivity for steroidal estrogens. A comparative study of dansyl chloride, 1,2-dimethylimidazole-4-sulfonyl (DMIS) chloride, pyridine-3-sulfonyl (PS) chloride, and 4-(1H-pyrazol-1-yl)benzenesulfonyl (PBS) chloride revealed that while all reagents improved ionization efficiency, the product ion spectra of the PS derivatives of steroidal estrogens showed abundant estrogen-specific ions, which is advantageous for structural elucidation. scispace.com

The table below summarizes various derivatization reagents used for estrogens and their impact on MS analysis.

| Derivatization Reagent | Target Functional Group | Ionization Enhancement Mechanism | Key Advantages |

| N-Methyl Pyridine-3-sulfonyl chloride | Phenolic Hydroxyl | Forms a pre-ionized N-methyl pyridinium (B92312) derivative | Extremely high sensitivity (femtogram level) Current time information in Bangalore, IN. |

| Pyridine-3-sulfonyl chloride | Phenolic Hydroxyl | Introduces a high proton affinity group | Generates abundant estrogen-specific product ions scispace.comgoogleapis.com |

| Dansyl chloride | Phenolic Hydroxyl | Introduces a high proton affinity dansyl group | Widely used, improves sensitivity scispace.comgoogle.com |

| 2-Fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) | Phenolic Hydroxyl | Forms a permanently charged methylpyridinium ether | Produces compound-specific precursor and product ions scribd.comnih.gov |

These derivatization strategies are crucial for the trace-level quantification of estrogens and their metabolites in various biological matrices, enabling more profound research into their physiological and pathological roles.

Chromatographic Methods for Purification and Analytical Purity Assessment

The purification and assessment of the analytical purity of this compound and its derivatives rely on a combination of chromatographic techniques. These methods separate the target compound from starting materials, byproducts, and other impurities based on differential partitioning between a stationary phase and a mobile phase. The choice of technique depends on the scale of the purification (analytical vs. preparative) and the physicochemical properties of the compounds in the mixture.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the purification and analytical purity assessment of estrogen derivatives. Reversed-phase HPLC, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase, is commonly employed for the separation of steroids. asm.orggoogle.com The retention of the compounds is influenced by their hydrophobicity. For preparative purposes, HPLC can be used to isolate highly pure fractions of the target compound. asm.orggoogle.com For analytical assessment, HPLC provides information on the percentage purity of a sample by measuring the relative area of the peak corresponding to the compound of interest.

The following table provides examples of HPLC conditions used for the analysis and purification of estrogen derivatives.

| Stationary Phase | Mobile Phase | Detection | Application | Reference |

| C18 | Methanol/Water with 0.1% Formic Acid (gradient) | UV (280 nm) | Purification of an estradiol derivative | google.com |

| C18 | Acetonitrile/Water with 0.1% Formic Acid (gradient) | MS/MS | Analytical quantification of estrogen metabolites | nih.gov |

| Silica (B1680970) | 2,2,4-Trimethylpentane/n-Butyl chloride/Methanol (45:4:1) | UV | Chromatographic purity of estradiol (USP method) | waters.com |

| Zorbax SB-CN | Acetonitrile/Phosphoric acid (0.085%)/Tetrahydrofuran (B95107) (27:63:10) | UV (225 nm) | Simultaneous determination of estradiol and its degradation products | researchgate.net |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring reaction progress, identifying compounds, and assessing purity. In TLC, a sample is spotted on a plate coated with a stationary phase (e.g., silica gel), and a solvent system (mobile phase) is allowed to ascend the plate. ictsl.net The separation is based on the differential affinity of the compounds for the stationary and mobile phases, resulting in different migration distances (Rf values). For steroids, various mobile phase systems have been developed to achieve optimal separation. bioline.org.br

Below are examples of TLC systems used for the analysis of estrogens.

| Stationary Phase | Mobile Phase | Visualization | Application | Reference |

| Silica Gel F254 | Hexanes/EtOAc (1:1) | Phosphomolybdic acid or UV | Purity assessment of an estradiol derivative | google.com |

| Silica Gel | Chloroform/Acetone/Isopropyl alcohol/Glacial acetic acid (9:1:0.4:0.1) | UV (286 nm) | Estimation of estradiol in bulk and dosage forms | nih.gov |

| Silica Gel G | Not specified | UV (254 nm) | Separation of various estrogens | mdpi.com |

Flash Chromatography is a preparative column chromatography technique that utilizes moderate pressure to accelerate the separation process. It is a common method for the purification of synthetic intermediates and final products on a gram scale. acs.org Silica gel is a frequently used stationary phase, and the mobile phase is typically a mixture of solvents, often run as a gradient to improve separation efficiency. acs.orggoogle.com This technique is instrumental in obtaining purified this compound and its derivatives after synthesis. For instance, the purification of a 16-substituted estradiol derivative was achieved using flash chromatography with a hexane:EtOAc solvent system. acs.org

The following table outlines typical conditions for flash chromatography purification of steroid derivatives.

| Stationary Phase | Mobile Phase | Application | Reference |

| Silica Gel | Hexane/EtOAc (7:3) | Purification of a synthetic estradiol derivative | acs.org |

| Silica Gel | Hexanes/EtOAc (1:1) | Purification of an estradiol-16α-carboxylic acid ester | google.com |

| Silica Gel | EtOH/EtOAc (10:90) | Purification of a protected estradiol derivative | google.com |

Enzymatic Interactions and Modulation by 16 Methylene Estradiol and Its Analogs

Modulation of Steroidogenic Enzymes

Steroidogenic enzymes are critical for the synthesis of steroid hormones. The modulation of these enzymes by external compounds can have significant physiological effects.

Inhibition of 17β-Hydroxysteroid Dehydrogenase (17β-HSD) Type 1

17β-Hydroxysteroid dehydrogenase type 1 (17β-HSD1) is a key enzyme that catalyzes the conversion of the weak estrogen, estrone (B1671321) (E1), into the highly potent estradiol (B170435) (E2). bioscientifica.comnih.gov This conversion is a pivotal step in providing active estrogens to hormone-dependent tissues. bioscientifica.com Consequently, inhibiting 17β-HSD1 is a promising strategy for treating estrogen-dependent conditions like breast cancer and endometriosis. researchgate.netresearchgate.net

Kinetic studies have revealed that certain 16-methylene estradiol derivatives are potent inhibitors of 17β-HSD1. For instance, a study focusing on 3-substituted-16β-(m-carbamoylbenzyl)-estradiol derivatives identified a compound, 3-{[(16β,17β)-3-(2-bromoethyl)-17-hydroxyestra-1(10,2,4-trien-16-yl]methyl}benzamide (referred to as 23b), as a competitive and irreversible inhibitor of 17β-HSD1. researchgate.net This compound effectively inhibited the conversion of estrone to estradiol in T-47D breast cancer cells with an IC50 value of 83 nM. researchgate.netnih.gov The irreversible nature of the inhibition suggests a covalent modification of the enzyme, representing a targeted approach to reducing estradiol levels. researchgate.net

Further research has explored hybrid compounds that link an estradiol moiety to an adenosine (B11128) moiety via a methylene (B1212753) side chain. These hybrids are designed to interact with both the substrate- and cofactor-binding sites of 17β-HSD1. acs.org The inhibitory activity of these compounds was found to be dependent on the length of the methylene side chain, with an optimal length of eight methylene groups for a 16β-orientation. acs.org This highlights the importance of the spatial arrangement of the inhibitor within the enzyme's active site for effective inhibition.

The inhibitory potency of 16β-methylene estradiol analogs against 17β-HSD1 is highly dependent on their specific chemical structures. Structure-activity relationship (SAR) studies have been instrumental in identifying key molecular features that enhance inhibition.

For example, the addition of a bromoethyl side chain at the C3-position of a 16β-carbamoyl-benzyl-estradiol nucleus was found to be crucial for the covalent inhibition of 17β-HSD1. researchgate.net Subsequent modifications to the C16β-side chain of this new selective irreversible inhibitor did not yield a more potent compound, underscoring the specific role of the initial structural design. researchgate.net

Another study investigated a series of 16β-methylene derivatives of estradiol with bromine, chlorine, and hydroxyl groups. benthamopen.com The results indicated that these modifications influence the inhibitory potency. For instance, 2-methoxy (MeO) derivatives of 16β-methylene estradiol were found to be less potent inhibitors compared to their non-methoxylated counterparts. benthamopen.com Specifically, the IC50 values for the 2-MeO-E2 derivatives (16β-CH2Br, 16β-CH2OH) were 5.91 µM and 3.80 µM, respectively, whereas the analogs without the 2-MeO group had IC50 values of 1.20 µM and 1.27 µM. benthamopen.com

| Compound | Modification | IC50 (µM) for 17β-HSD1 Inhibition |

|---|---|---|

| 16β-CH2Br-E2 | - | 1.20 |

| 2-MeO-16β-CH2Br-E2 | 2-Methoxy group | 5.91 |

| 16β-CH2OH-E2 | - | 1.27 |

| 2-MeO-16β-CH2OH-E2 | 2-Methoxy group | 3.80 |

Kinetic Studies of 17β-HSD1 Inhibition by this compound Derivatives

Interactions with Aromatase (CYP19)

Aromatase, also known as cytochrome P450 19A1 (CYP19A1), is the enzyme responsible for the final step in estrogen biosynthesis, converting androgens to estrogens. wikipedia.orgimrpress.com Specifically, it catalyzes the aromatization of androstenedione (B190577) to estrone and testosterone (B1683101) to estradiol. wikipedia.orgmdpi.com Given its critical role, aromatase is a key target for endocrine therapies for estrogen-dependent cancers. mdpi.commdpi.com

Effects on other CYP450 Enzymes (e.g., CYP1A1, CYP1A2, CYP1B1, CYP3A4) involved in Estrogen Metabolism

The metabolism of estrogens is a complex process involving multiple cytochrome P450 (CYP450) enzymes. The primary enzymes involved in the hydroxylation of estrogens are CYP1A1, CYP1A2, CYP1B1, and CYP3A4. mdpi.comdrugbank.com These enzymes convert estradiol into catechol estrogens, which can then be further metabolized. mdpi.com

Studies have shown that the expression of these enzymes in target tissues can influence the local effects of estrogens. ahajournals.orgoup.com For example, human coronary artery smooth muscle cells express CYP1A1 and CYP1B1, which mediate the inhibitory effects of estradiol on cell activity through its conversion to methoxyestradiols. ahajournals.org Similarly, uterine artery endothelial cells express CYP1A1, CYP1A2, CYP1B1, and CYP3A4, which are involved in metabolizing estradiol. ahajournals.org

The inhibitory profile of specific this compound analogs has been evaluated against some of these CYP450 enzymes. The potent 17β-HSD1 inhibitor, 3-{[(16β,17β)-3-(2-bromoethyl)-17-hydroxyestra-1(10,2,4-trien-16-yl]methyl}benzamide, was found to not inhibit CYP3A4, indicating a degree of selectivity. researchgate.netnih.gov This selectivity is a desirable characteristic for a therapeutic agent, as it minimizes off-target effects. The broader impact of this compound and its various analogs on the full panel of estrogen-metabolizing CYP450 enzymes remains an area for more comprehensive research.

Influence on Estrogen Metabolizing Enzymes

Catechol-O-Methyltransferase (COMT) Interactions

Catechol-O-methyltransferase (COMT) is a critical enzyme in the metabolic pathway of estrogens. wikipedia.org Its primary function is to catalyze the O-methylation of catechol estrogens, which are metabolites of estradiol formed by cytochrome P450 enzymes. wikigenes.orgaacrjournals.org This process is considered a crucial detoxification step, as it converts potentially reactive catechol estrogens into more stable and less biologically active methoxyestrogens. aacrjournals.org By methylating these compounds, COMT reduces the likelihood of their oxidation into quinones, which are reactive species capable of forming DNA adducts and initiating carcinogenesis. aacrjournals.orgnih.gov

The interaction between estrogens and COMT is multifaceted:

Substrate Metabolism : Catechol estrogens, such as 2-hydroxyestradiol (B1664083) (2-OHE2) and 4-hydroxyestradiol (B23129) (4-OHE2), are primary substrates for COMT. aacrjournals.org The enzyme transfers a methyl group from the co-factor S-adenosyl methionine (SAM) to a hydroxyl group of the catechol structure. wikipedia.org Research has shown that the methylation of 4-hydroxyestrogen substrates proceeds via cooperative binding kinetics, while 2-hydroxyestrogen substrates follow standard Michaelis-Menten kinetics. aacrjournals.org This methylation not only inactivates genotoxic metabolites but also produces compounds like 2-methoxyestradiol, which has its own antiproliferative properties. aacrjournals.org

Enzyme Regulation : Beyond serving as substrates for its metabolites, estradiol itself can modulate the enzyme. Studies have demonstrated that physiological concentrations of 17β-estradiol can down-regulate COMT expression at the genetic level. researchgate.net This effect is mediated by the estrogen receptor (ER), which binds to response elements in the promoter region of the COMT gene, inhibiting its transcription and leading to reduced levels of COMT mRNA and protein. researchgate.net A significant reduction in COMT activity, by up to 53% in MCF-7 cells, has been observed following treatment with estradiol. researchgate.net

Inhibition : The activity of COMT can be inhibited by various compounds, including naturally occurring polyphenols. nih.gov For instance, components found in coffee, such as chlorogenic acid and caffeic acid, have been shown to be potent inhibitors of the COMT-mediated O-methylation of catechol estrogens. nih.gov This inhibition can alter the balance of estrogen metabolites, potentially influencing estrogen-related biological outcomes. nih.govnih.gov

The kinetic parameters for the COMT-mediated methylation of the primary catechol estrogens are detailed below.

Table 1: Kinetic Parameters for COMT-Mediated Catechol Estrogen Metabolism

| Product Formed | Km (μM) | kcat (min-1) | kcat/Km (mM-1 min-1) | Hill Coefficient |

| From 2-OHE2 | ||||

| 2-MeOE2 | 108 ± 9 | 6.8 ± 0.4 | 63 ± 6 | N/A |

| 2-OH-3-MeOE2 | 51 ± 5 | 1.5 ± 0.1 | 29 ± 3 | N/A |

| From 4-OHE2 | ||||

| 4-MeOE2 | 24 ± 3 | 3.4 ± 0.2 | 142 ± 20 | 1.6 ± 0.2 |

| From 2-OHE1 | ||||

| 2-MeOE1 | 74 ± 8 | 3.3 ± 0.2 | 45 ± 6 | N/A |

| 2-OH-3-MeOE1 | 73 ± 16 | 2.8 ± 0.4 | 38 ± 10 | N/A |

| From 4-OHE1 | ||||

| 4-MeOE1 | 53 ± 6 | 6.7 ± 0.4 | 126 ± 16 | 2.0 ± 0.4 |

| Data derived from studies on recombinant human soluble COMT. aacrjournals.org N/A indicates the data best fit a Michaelis-Menten curve where the Hill coefficient is not applicable. |

Esterase-Catalyzed Hydrolysis of this compound Esters

A key strategy for developing locally active estrogens involves the synthesis of ester derivatives of estradiol, such as esters of 16α-carboxylic acid estradiol. capes.gov.brnih.gov These compounds are designed as prodrugs, where the ester linkage is cleaved by endogenous esterase enzymes to modulate biological activity. google.comwikipedia.org

Research into a series of 16α-carboxylic acid substituted estradiol analogs demonstrated that while the parent carboxylic acids themselves were devoid of estrogenic action, their corresponding esters showed significant estrogenic potency in vitro. capes.gov.brnih.gov These ester prodrugs are lipophilic and can bind to the estrogen receptor to elicit a response. capes.gov.brgoogle.com However, their systemic effects are intentionally limited by their susceptibility to rapid enzymatic hydrolysis. google.com

Esterases, which are ubiquitous in tissues like the liver and blood, as well as within target cells, rapidly hydrolyze these estradiol esters. google.comgoogle.com The hydrolysis cleaves the ester bond, releasing the parent steroidal carboxylic acid, which is biologically inert and has poor affinity for the estrogen receptor. google.com This rapid inactivation confines the estrogenic stimulation primarily to the area of administration, preventing significant systemic action. google.comgoogle.com

A clear structure-activity relationship has been established, linking the rate of hydrolysis to biological activity. capes.gov.brnih.gov Studies on esters of the 16α-formic acid series showed that while methyl and ethyl esters were potent, estrogenic action decreased sharply with esters made from longer-chain alcohols. nih.gov This decrease in potency correlated directly with an increased rate of hydrolysis by hepatic esterases. capes.gov.brnih.gov For example, the fluoroethyl ester (E16-1,2F1) showed a high relative rate of enzymatic hydrolysis, which is believed to be the reason for its lower systemic activity compared to other formyl esters. google.com The rapid hydrolysis of these esters to the inactive steroid carboxylic acid is the most likely explanation for their low systemic activity. google.com

Table 2: Relative Rates of Esterase-Catalyzed Hydrolysis for Selected 16α-Carboxylic Acid Estradiol Esters

| Compound | R Group (Alcohol Moiety) | Relative Rate of Hydrolysis (%) |

| E16-1,2 | Ethyl | 100 |

| E16-1,1 | Methyl | 32 |

| E16-1,3 | n-Propyl | 149 |

| E16-1,4 | n-Butyl | 185 |

| E16-1,2F1 | Fluoroethyl | 179 |

| Data reflects the rate of hydrolysis relative to the ethyl ester (E16-1,2), normalized to 100%, as determined in incubations with rat hepatic microsomes. google.com |

Estrogen Receptor Interactions and Ligand Selectivity of 16 Methylene Estradiol

Binding Affinity to Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ)

The affinity of 16-methylene estradiol (B170435) for the two main estrogen receptor subtypes, ERα and ERβ, is a critical determinant of its biological function. Both ERα and ERβ are members of the nuclear hormone receptor superfamily and act as transcription factors. While they share a high degree of similarity in their DNA-binding domains, their ligand-binding domains exhibit differences that can be exploited by synthetic ligands. frontiersin.orgimrpress.com The tissue distribution of these receptor subtypes also varies, which can lead to tissue-specific effects of a given ligand. oup.comoup.comnih.gov

Research indicates that small hydrophobic substituents at the C-16 position of the estradiol molecule can enhance binding affinity to estrogen receptors. uthscsa.edunih.gov This is relevant to 16-methylene estradiol, which features a methylene (B1212753) group—a small, hydrophobic substituent—at this position. The estrogen receptor's ligand-binding pocket is generally intolerant of polar substituents, further suggesting that the nonpolar nature of the methylene group could be favorable for binding. uthscsa.edunih.gov

Studies on various estrogen analogs have shown that both ERα and ERβ can bind estradiol with high affinity. oup.comnih.gov The introduction of substituents on the steroid's D-ring, where the C-16 position is located, can influence this binding and potentially introduce selectivity between the two receptor subtypes. oup.com

Endogenous estrogens, such as estradiol (E2), estrone (B1671321) (E1), and estriol (B74026) (E3), serve as natural ligands for ERα and ERβ, each with distinct binding affinities. Estradiol exhibits the highest affinity for both receptors. oup.comdrugbank.com For instance, the absolute binding affinities (Kd) for estradiol are approximately 0.2 nM for ERα and 0.5 nM for ERβ. nih.govacs.org

The introduction of a methylene group at the C-16 position is expected to modify this binding profile. While specific relative binding affinity (RBA) data for this compound is not abundant in the provided search results, inferences can be drawn from related compounds. For example, 16α-hydroxyestrone, a metabolite of estrone, has a significantly lower RBA for the rat uterine estrogen receptor (2.8%) compared to estradiol (100%). wikipedia.org This suggests that modifications at the C-16 position can substantially alter binding affinity. However, it is important to note that a hydroxyl group is different from a methylene group.

The presence of a small hydrophobic substituent at the 16α-position is generally found to enhance binding affinity. nih.gov This suggests that this compound could potentially have a strong binding affinity, possibly comparable to or even greater than some endogenous estrogens, depending on the precise steric and electronic interactions within the receptor's ligand-binding pocket.

Table 1: Comparative Binding Affinities of Selected Estrogens for ERα and ERβ

| Compound | Relative Binding Affinity (RBA) for ERα (%) | Relative Binding Affinity (RBA) for ERβ (%) |

|---|---|---|

| Estradiol (E2) | 100 | 100 |

| Estrone (E1) | 16.39 | 6.5 |

| Estriol (E3) | 12.65 | 26 |

| 16α-Hydroxyestrone | 2.8 | Not specified |

Data compiled from multiple sources. wikipedia.orgwikipedia.org Note: RBA values can vary between studies due to different experimental conditions.

The nature of the substituent at the C-16 position of the steroidal frame plays a crucial role in determining the binding affinity for estrogen receptors. oup.comnih.gov Generally, small, nonpolar, hydrophobic substituents at the 16α-position tend to enhance binding affinity. uthscsa.edunih.gov This is attributed to favorable van der Waals interactions within a hydrophobic pocket of the ligand-binding domain of the estrogen receptor.

Conversely, the introduction of polar groups at this position can be less favorable for binding. uthscsa.edu For instance, 16α-hydroxyestrone, which has a hydroxyl group at C-16, exhibits a lower binding affinity than estrone. wikipedia.org Research on quantitative structure-activity relationships (QSAR) has indicated that sterically bulky substituents around the C-16 and C-17 regions can enhance ER binding. oup.com This is supported by the higher binding affinities of compounds like 16α-hydroxyestradiol (estriol) for ERβ over ERα. oup.com

Comparative Binding Affinities of this compound versus Endogenous Estrogens

Agonistic and Antagonistic Modulatory Properties

The interaction of this compound with estrogen receptors can result in either agonistic (activating) or antagonistic (blocking) effects. This functional outcome is a key aspect of its pharmacological profile.

The structural modifications at the 16-position of the estrane (B1239764) skeleton can influence whether a compound acts as an agonist or an antagonist. ontosight.ai An agonist will typically induce a conformational change in the receptor that promotes the recruitment of coactivators and subsequent gene transcription. oup.com In contrast, an antagonist binds to the receptor but fails to induce this active conformation, thereby blocking the action of endogenous estrogens. oup.com

While direct experimental data characterizing this compound as a pure agonist or antagonist is limited in the provided search results, its structural similarity to other estrogens suggests it likely possesses some degree of estrogenic activity. ontosight.ai The nature of this activity, whether fully agonistic, partially agonistic, or even antagonistic, would need to be determined through specific functional assays. For example, studies on other C-16 substituted estrogens, such as 16α-hydroxyestrone, have shown them to be potent estrogens. wikipedia.org

Selective Estrogen Receptor Modulators (SERMs) are compounds that exhibit tissue-specific estrogenic or anti-estrogenic effects. nih.govwikipedia.orgnih.govclevelandclinic.org This dual activity is highly desirable for therapeutic applications, as it allows for beneficial estrogen-like effects in some tissues (e.g., bone) while blocking detrimental effects in others (e.g., breast). nih.gov

The potential for this compound to act as a SERM would depend on its ability to induce different conformational changes in the estrogen receptor in different cellular contexts. nih.govdovepress.com This tissue specificity is influenced by the differential expression of ER subtypes (ERα and ERβ) and the presence of various co-regulatory proteins in different tissues. nih.govnih.gov The unique structure of this compound, with its C-16 methylene group, could potentially lead to a distinct receptor conformation upon binding, which might favor interactions with specific co-regulators, thereby conferring a SERM profile. ontosight.ai However, without specific experimental data from cell-based assays in different tissue types, its classification as a SERM remains speculative. pnas.org

Characterization as an Estrogen Receptor Agonist or Antagonist

Allosteric Modulation and Conformational Dynamics of Estrogen Receptors upon this compound Binding

The binding of a ligand to the estrogen receptor is not a simple lock-and-key mechanism but rather a dynamic process involving allosteric modulation and conformational changes. nih.govelifesciences.org The binding of a ligand like this compound to the ligand-binding domain (LBD) of the ER induces a specific three-dimensional conformation in the receptor protein. imrpress.com

The specific chemical structure of the ligand, including the presence and nature of substituents like the methylene group at C-16, directly influences the final conformational state of the receptor. wikipedia.org Different ligands can stabilize different receptor conformations, leading to a spectrum of biological responses from full agonism to full antagonism. nih.gov It is plausible that the C-16 methylene group of this compound could induce a unique conformational dynamic in both ERα and ERβ, potentially leading to a distinct profile of co-regulator recruitment and subsequent gene regulation. However, detailed biophysical studies, such as X-ray crystallography or hydrogen-deuterium exchange mass spectrometry, would be required to fully elucidate the specific conformational changes induced by this compound. elifesciences.orgnih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 16 Methylene Estradiol Derivatives

Correlating Structural Features with Estrogen Receptor Binding Affinity

The binding affinity of 16-methylene estradiol (B170435) derivatives to the estrogen receptor (ER) is intricately linked to their structural characteristics. The estrogen receptor demonstrates a notable tolerance for certain modifications at the 16α-position, particularly for nonpolar groups of moderate size. nih.gov However, as the bulk of the substituent increases, the binding affinity tends to decrease significantly, becoming highly dependent on the polarity and specific structure of the substituent. nih.gov

Influence of Steric Effects and Molar Refraction at the C-16 Position

The steric bulk of substituents at the C-16 position of the estradiol scaffold plays a critical role in determining the binding affinity for the estrogen receptor. Research has shown that the ER can accommodate moderately bulky, nonpolar substituents at the 16α-position. nih.gov For instance, derivatives with halogen and halomethyl groups at this position retain a binding affinity that is at least 50% of that of estradiol. nih.gov

However, a clear trend emerges with larger alkyl groups. A study comparing a series of three-atom alkyl substituents revealed a marked decline in affinity from a propargyl group (44% of estradiol's affinity) and an allyl group (38%) to a propyl group (5%). nih.gov This suggests that not only the size but also the presence of unsaturation, which can influence conformation and electronic properties, is a key determinant. nih.gov Larger and more functionally complex derivatives, such as those containing fluorescent (nitrobenzoxadiazole) or photoreactive (nitroazidophenyl) groups, exhibit significantly lower affinities, typically ranging from 0.1% to 7% of estradiol's affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies have further elucidated this relationship. For a series of 16α-substituted estradiol derivatives, the molar refraction (MR), a measure of molecular volume and polarizability, has been identified as a key parameter in predicting binding affinity. u-tokyo.ac.jp The linear relationship observed between MR and binding affinity suggests a degree of flexibility within the receptor's binding pocket in the region accommodating the D-ring of the steroid. u-tokyo.ac.jp This flexibility allows the receptor to adapt to different ligands, a phenomenon also supported by X-ray crystallography studies showing minor repositioning of amino acid residues around the D-ring region when binding different ligands. u-tokyo.ac.jp

In essence, while small, hydrophobic substituents at the 16α-position can even enhance binding affinity, there is a clear size limitation beyond which the affinity is substantially compromised. uthscsa.eduresearchgate.net

Table 1: Relative Binding Affinity (RBA) of Selected 16α-Substituted Estradiol Derivatives for the Estrogen Receptor

| Substituent at C-16α | Relative Binding Affinity (% of Estradiol) |

| Propargyl | 44% nih.gov |

| Allyl | 38% nih.gov |

| Propyl | 5% nih.gov |

| Benzyl | 5% nih.gov |

| 4-Phenoxy-2(E)-butenyl | 7% nih.gov |

Role of Hydrophobicity and Hydrogen Bonding Capabilities in Receptor Interaction

The phenolic hydroxyl group on the A-ring is a primary anchor, acting as a hydrogen bond donor and contributing significantly to the binding free energy. uthscsa.eduresearchgate.netnih.gov The 17β-hydroxyl group on the D-ring also participates in hydrogen bonding, likely as an acceptor, though its contribution to the binding energy is less pronounced. uthscsa.eduresearchgate.net Molecular docking studies have shown that for some D-ring derivatives with a hydroxyl group at the C-16 position, an additional hydrogen bond can be formed with the amino acid residue H524 of the estrogen receptor α (ERα), which may contribute to a higher binding affinity compared to other estrogen metabolites. plos.org

Generally, the estrogen receptor is intolerant of polar substituents. uthscsa.eduresearchgate.net However, the introduction of small hydrophobic substituents at specific positions, including 16α, can enhance binding affinity. uthscsa.eduresearchgate.net This underscores the importance of the hydrophobic nature of the binding pocket. For instance, in a series of 17α-substituted estradiol derivatives, a hydrophobic substituent was found to induce powerful inhibition of steroid sulfatase, an enzyme involved in estrogen synthesis, while hydrophilic ones were weak inhibitors. acs.org Although this study focused on a different target, it highlights the general principle of hydrophobicity influencing steroid-protein interactions.

The interplay between hydrophobicity and hydrogen bonding is critical. The core steroid structure fits into a largely hydrophobic pocket of the receptor, while specific hydrogen bonds at the termini of the molecule provide crucial anchor points. Any modification, such as at the 16-methylene position, must not disrupt this delicate balance.

Relationship between Chemical Structure and Enzymatic Inhibitory Potency

The chemical structure of 16-methylene estradiol derivatives significantly influences their ability to inhibit enzymes involved in steroid metabolism, such as 17β-hydroxysteroid dehydrogenase (17β-HSD). This enzyme is crucial for the conversion of the less active estrone (B1671321) to the highly potent estradiol. mdpi.com

Studies on various estradiol derivatives have shown that those with a substituent at the 16α-position are generally better inhibitors of 17β-HSD type 1 than their 17α-analogs. patsnap.com The nature of the substituent at C-16 is a key determinant of inhibitory potency. For instance, derivatives with a good leaving group at the end of a side chain at the 16α position, such as an iodopropyl or a bromopropyl group, are effective inhibitors of 17β-HSD type 1. patsnap.com These compounds often act as inactivators, inhibiting the enzyme in a time-dependent manner where the enzymatic activity cannot be restored. patsnap.com

The stereochemistry at the C-16 position is also crucial. In a series of estrone and estradiol C-16 derivatives, the inhibitory potency against type 1 17β-HSD increased in the order of enones < enols < saturated alcohols. nih.gov This suggests that a flexible 16β-methylene group allows for better positioning of an aryl moiety within the enzyme's active site, leading to enhanced inhibition. nih.gov The 16β-benzyl-estradiol was identified as a particularly potent inhibitor in this series. nih.gov

Furthermore, the development of bisubstrate inhibitors, which link an estradiol moiety to a part of the enzyme's cofactor, has provided further insights. In these complex molecules, the 16β-methylene side-chain of the estradiol part can be replaced by functional groups that interact with the cofactor-binding site of the enzyme. mdpi.com Structure-activity relationship (SAR) studies on these bisubstrate inhibitors have revealed that hydrophobic residues are generally preferred as building blocks for the linker connecting the two parts of the inhibitor. mdpi.com

Structure-Dependent Modulations of Cell Proliferation and Gene Expression in Preclinical Models

The structural modifications of this compound derivatives have been shown to modulate cellular processes like proliferation and gene expression in preclinical models, often in a manner dependent on the specific cell type and the structural features of the compound.

For example, the novel estradiol analog ESE-16 has demonstrated significant antiproliferative effects in human cervical carcinoma (HeLa) cells. nih.gov This compound was found to inhibit cell proliferation in a dose- and time-dependent manner, with a half-maximal growth inhibitory concentration (GI50) in the nanomolar range. nih.gov These findings have been corroborated in other cancer cell lines, including esophageal and both estrogen receptor-positive (MCF-7) and -negative (MDA-MB-231) breast cancer cells, indicating a broad spectrum of antiproliferative activity. nih.gov

The mechanism of action for these antiproliferative effects can be linked to the modulation of gene expression. In human LoVo colorectal cancer cells, estradiol and its agonists have been shown to impair cell proliferation by activating the p53 tumor suppressor protein. wjgnet.com This activation leads to the upregulation of p21 and p27, which in turn inhibit the downstream target cyclin D1, a key regulator of cell proliferation. wjgnet.com Furthermore, these compounds were found to reduce the expression of proteins involved in cell migration, such as urokinase-type plasminogen activator (u-PA), tissue-type plasminogen activator (t-PA), and matrix metalloproteinase-9 (MMP-9). wjgnet.com

The expression of specific genes can also be directly influenced by estradiol derivatives. In MCF-7 breast cancer cells, the expression of the pS2 gene is a well-known marker of estrogenic action. oup.com Studies have shown that while estradiol stimulates pS2 gene expression in wild-type MCF-7 cells, certain sublines can exhibit a suppressed response, highlighting the complexity of structure-dependent gene regulation. oup.com The hormonal regulation of gene expression is a cornerstone of the biological effects of estradiol and its derivatives, influencing a wide array of cellular functions. nih.govfrontiersin.orgmdpi.com

Stereochemical Implications for Biological Activity and Receptor Recognition

The stereochemistry of this compound derivatives is a critical factor that profoundly influences their biological activity and recognition by the estrogen receptor. researchgate.netuct.ac.zascispace.com The three-dimensional arrangement of atoms, particularly at and around the D-ring of the steroid nucleus, dictates how the molecule fits into the receptor's binding pocket and, consequently, its ability to elicit a biological response.

The orientation of substituents at the C-16 position (α or β) is of paramount importance. Studies have shown that small hydrophobic substituents at the 16α-position can enhance binding affinity to the estrogen receptor. uthscsa.eduresearchgate.net Conversely, modifications at the 16β-position can lead to different biological outcomes. For instance, in a series of C-16 substituted estradiol derivatives designed as inhibitors of 17β-hydroxysteroid dehydrogenase, a flexible 16β-methylene group was found to be advantageous for inhibitory potency, suggesting that this orientation allows for optimal positioning of other parts of the molecule within the enzyme's active site. nih.gov

The stereochemistry at C-17 is also intrinsically linked to the effects of C-16 modifications. For example, the 17α-epimer of estradiol, known as alfatradiol, exhibits a significantly lower binding affinity for estrogen receptors and weaker estrogenic effects compared to the natural 17β-estradiol. uni-muenchen.de This highlights the stringent stereochemical requirements of the receptor. The introduction of a 16-methylene group can influence the local conformation of the D-ring, which in turn can affect the presentation of the crucial 17β-hydroxyl group to the receptor.

Preclinical in Vitro and in Vivo Biological Activities of 16 Methylene Estradiol and Its Analogs Excluding Human Clinical Data

Cellular Proliferation Studies in Estrogen-Responsive Cell Lines

Anti-proliferative Activity of 16-Methylene Estradiol (B170435) Analogs

While estradiol typically promotes proliferation in hormone-sensitive cancers, specific structural modifications to the estradiol skeleton can yield analogs with potent anti-proliferative properties. A novel sulphamoylated estrogen analog, 2-ethyl-3-O-sulphamoyl-estra-1,3,5(10)16-tetraene (ESE-16), has demonstrated a significant inhibitory effect on the growth of various cancer cell lines. nih.gov In HeLa cervical cancer cells, ESE-16 was found to decrease cell proliferation in the nanomolar range. nih.gov This anti-proliferative activity is exerted through the disruption of microtubules, leading to a mitotic block and subsequent apoptosis. nih.gov

Other research has focused on 16,17-seco-16,17a-dinitrile derivatives of steroids. One such derivative, a 1,4-dien-3-one compound, displayed selective and potent anti-proliferative activity against both hormone-dependent (MCF-7) and hormone-independent (MDA-MB-231) breast cancer cells, with IC50 values of 0.52 µM and 0.11 µM, respectively. researchgate.net

Furthermore, a series of 16,17-functionalized 3-methoxy or 3-benzyloxy estrone (B1671321) derivatives have been identified as potent anti-proliferative compounds. mdpi.com The nature and orientation of substituents on ring D and the protecting group at the C-3 position were shown to significantly influence the cell growth-inhibitory potential. mdpi.com Similarly, 17β-arylsulfonamides of 17β-aminoestra-1,3,5(10)-trien-3-ol have been examined for their anti-proliferative activity using the NCI 60-cell-line panel, with some derivatives showing mean graph midpoint values in the low micromolar range. researchgate.net

Table 2: Anti-proliferative Activity of Selected Estradiol Analogs

| Analog Class | Example Compound | Target Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Sulphamoylated Estrogen Analogs | 2-ethyl-3-O-sulphamoyl-estra-1,3,5(10)16-tetraene (ESE-16) | HeLa, MCF-7, MDA-MB-231 | Antiproliferative in the nanomolar range; microtubule disruption. | nih.gov |

| Steroidal 16,17-seco-16,17a-dinitriles | 1,4-dien-3-one derivative | MCF-7, MDA-MB-231 | Submicromolar IC50 values; selective against breast cancer cells. | researchgate.net |

| 16,17-functionalized Estrone Derivatives | 3-benzyloxy estrone derivatives | Various cancer cell lines | Potent antiproliferative activity influenced by D-ring and C-3 substituents. | mdpi.com |

| 17β-Arylsulfonamides | 4-NO2-3'-Br derivative | NCI 60-cell-line panel | Mean graph midpoint (GI50) of 1.9-3.4μM. | researchgate.net |

In Vitro Enzyme Activity Assays and Cellular Metabolism Studies

16-Methylene estradiol is recognized primarily as an inhibitor of 17β-hydroxysteroid dehydrogenase (17β-HSD). nih.govresearchgate.net This enzyme plays a crucial role in the final step of estrogen biosynthesis, catalyzing the conversion of the less potent estrone (E1) to the highly potent estradiol (E2). mdpi.com The inhibition of 17β-HSD is a key therapeutic strategy for estrogen-dependent diseases. researchgate.net

In vitro assays are used to determine the inhibitory potency of compounds like this compound. These assays typically involve incubating the compound with a source of the enzyme, such as the cytosolic fraction of human placenta, and a radiolabeled substrate (e.g., tritiated estrone). patsnap.com The ability of the inhibitor to block the conversion of the substrate to its product is then measured. Several estradiol derivatives with modifications at the C16 position have been shown to be effective inhibitors of 17β-HSD type 1. patsnap.com

The metabolism of estrogens occurs mainly in the liver through phase I (oxidation) and phase II (conjugation) reactions. drugbank.compharmgkb.org Phase I reactions, primarily hydroxylation at the C2, C4, and C16 positions, are catalyzed by cytochrome P450 (CYP) enzymes. pharmgkb.orgaacrjournals.org The resulting hydroxylated metabolites can then be inactivated by conjugation reactions like methylation, sulfation, and glucuronidation. oup.com By inhibiting 17β-HSD, this compound effectively blocks a key step in the metabolic activation of estrogens within target cells, thereby reducing the local concentration of highly potent E2. Studies using rat hepatic microsomes have been employed to evaluate the metabolic stability and hydrolysis rates of various estradiol esters, providing insight into how structural modifications affect their metabolism. google.comnih.gov

Animal Model Studies for Investigating Biological Responses

Assessment of Estrogenic Effects in Ovariectomized Rodent Models

Ovariectomized (OVX) rodent models are standard for assessing the estrogenic or anti-estrogenic effects of compounds in a low-estrogen environment, mimicking post-menopause. mdpi.combiologists.comdovepress.comaging-us.com A classic in vivo assay is the uterotrophic assay, which measures the increase in uterine weight in immature or ovariectomized rats following treatment. nih.gov

Studies on this compound revealed that it is not a direct-acting estrogen. nih.gov When administered alone to immature rats, this compound (at doses of 1-100 µg) did not cause a significant increase in uterine weight. nih.gov However, when a subthreshold dose of estradiol (E2) was administered in combination with this compound, a significant, dose-dependent uterine weight gain was observed. nih.gov This demonstrates a synergistic effect, where this compound enhances the potency of endogenous or co-administered E2, consistent with its role as an enzyme inhibitor rather than a receptor agonist. nih.gov

In ovariectomized rats, estradiol treatment is known to prevent the atrophy of the uterus, vagina, and mammary glands. aging-us.com Estradiol replacement can also prevent body mass gain caused by estrogen deficiency. mdpi.com These models are crucial for differentiating between compounds that have direct estrogenic effects and those that modulate the activity of endogenous estrogens, such as this compound. nih.govaging-us.com

Evaluation of Enzyme Inhibition in Animal Tissues (e.g., Rat Uterus, Hepatic Microsomes)

The inhibitory effect of this compound on 17β-hydroxysteroid dehydrogenase has been evaluated in animal tissues. The enhancement of estradiol's uterotrophic effect in rats serves as an in vivo indicator of this enzyme inhibition. nih.gov By blocking the metabolic conversion of the more potent E2 back to the less potent estrone within the uterine tissue, this compound effectively increases the local concentration and duration of action of E2, leading to an amplified biological response (i.e., uterine growth). nih.gov A study showed that predosing rats with this compound 6 hours before administering E2 resulted in a maximal enhancement of uterine weight gain, confirming its in vivo inhibitory activity. nih.govresearchgate.net

Preclinical Models for Understanding Hormone-Sensitive Conditions (e.g., Mammary Cells, Prostate)